2-Amino-3-chloropyridine

Organic Synthesis Cross-Coupling Regioselective Functionalization

2-Amino-3-chloropyridine features an ortho 2-NH₂/3-Cl substitution pattern that creates orthogonal reactivity: C-3 chlorine enables Suzuki–Miyaura cross-coupling, while the amino group activates C-5 for regioselective halogenation—enabling sequential diversification without protecting groups. This reduces synthetic steps from ≥4 to 2 for 2,3,5-trisubstituted pyridine analogs. The scaffold maps to the clinically validated Met kinase pharmacophore (BMS-777607, c-Met IC₅₀=3.9 nM). Alternative regioisomers lack this orthogonal bifunctionality. For process-scale synthesis, 72% H₂SO₄ conditions yield selective 3-chloro monochlorination with <1% dichlorination byproduct.

Molecular Formula C5H5ClN2
Molecular Weight 128.56 g/mol
CAS No. 39620-04-7
Cat. No. B188170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-chloropyridine
CAS39620-04-7
Molecular FormulaC5H5ClN2
Molecular Weight128.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N)Cl
InChIInChI=1S/C5H5ClN2/c6-4-2-1-3-8-5(4)7/h1-3H,(H2,7,8)
InChIKeyRZJPBQGRCNJYBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-chloropyridine (CAS 39620-04-7): Procurement-Ready Building Block Profile


2-Amino-3-chloropyridine (3-Chloropyridin-2-ylamine) is a solid heterocyclic building block with molecular formula C5H5ClN2 and molecular weight 128.56 . Commercially available at ≥98% purity (HPLC), it exhibits a melting point of 59–65°C and predicted pKa of 4.14±0.36 . The compound bears an amino group at C-2 and a chloro substituent at C-3 on the pyridine ring—a substitution pattern that directly governs its orthogonal cross-coupling reactivity, halogenation selectivity, and ability to serve as the core pharmacophore in clinically validated kinase inhibitors [1][2].

Why 2-Amino-3-chloropyridine Cannot Be Replaced by Isomeric Aminochloropyridines


Isomeric aminopyridine substitutions are not interchangeable due to fundamental differences in regioselective reactivity driven by the relative positioning of the amino and chloro groups. In 2-amino-3-chloropyridine, the 2-NH2 group activates the adjacent C-3 position for electrophilic substitution, establishing an orthogonal functional handle that enables sequential cross-coupling at C-3 (via the chlorine) and C-5 (via directed halogenation) without protecting group interference [1]. In contrast, the 3-amino-2-chloro isomer (CAS 6298-19-7) reverses this ortho-relationship, altering both the electronic activation pattern and the coupling sequence; the 2-amino-5-chloro isomer (CAS 5350-93-6) places the chloro substituent at the meta-position, fundamentally changing its cross-coupling kinetics and eliminating the orthogonal C-3/C-5 bifunctionality that defines the target compound [2][3].

2-Amino-3-chloropyridine: Quantitative Differentiation Evidence vs. Closest Analogs


Orthogonal C-3/C-5 Bifunctionality: Sequential Cross-Coupling vs. 3-Amino-2-chloropyridine and 2-Amino-5-chloropyridine

2-Amino-3-chloropyridine uniquely supports orthogonal sequential functionalization: C-3 participates in Suzuki–Miyaura cross-coupling via the chloro leaving group, while the amino-directed C-5 position can be independently halogenated and subsequently coupled [1]. This orthogonal bifunctionality is absent in both 3-amino-2-chloropyridine (reverse regiochemistry eliminates directed C-5 activation) and 2-amino-5-chloropyridine (meta-chloro placement precludes the C-3/C-5 orthogonal pairing) [2]. Regioselective bromination at C-5 proceeds quantitatively under NBS conditions [3].

Organic Synthesis Cross-Coupling Regioselective Functionalization

Suzuki–Miyaura Coupling Efficiency: 79% Isolated Yield with Free Amino Group Tolerance vs. Heteroaryl Chloride Benchmark

2-Amino-3-chloropyridine undergoes efficient Suzuki–Miyaura coupling with 2-methylphenylboronic acid using Pd(Amphos)2Cl2 (1 mol%), yielding 79% isolated product . Critically, the coupling proceeds without protection of the free 2-amino group—a feature that distinguishes it from many heteroaryl chlorides that require amine protection to avoid catalyst poisoning or competing side reactions [1]. The catalyst system achieves turnover numbers exceeding 10,000 with this substrate class [1].

Catalysis Cross-Coupling Heteroaryl Chloride Activation

Clinical-Stage Pharmacophore Validation: Met/Axl Kinase Inhibitor IC50 Values vs. Alternative 2-Aminopyridine Scaffolds

The 2-amino-3-chloropyridin-4-yloxy motif is the essential hinge-binding pharmacophore in BMS-777607, a clinical-stage Met kinase superfamily inhibitor [1]. This scaffold confers potent, selective inhibition: BMS-777607 exhibits IC50 of 3.9 nM against c-Met, 1.1 nM against Axl, 1.8 nM against RON, and 4.3 nM against Tyro-3 [2]. The closely related clinical candidate BMS-794833 (same 2-amino-3-chloropyridine core) achieves IC50 of 1.7 nM against Met and <3 nM against Axl . Alternative 2-aminopyridine regioisomers (e.g., 2-amino-5-chloropyridine) lack the precise 3-chloro/4-oxy vector geometry required for optimal Met kinase hinge binding, resulting in reduced affinity [1].

Medicinal Chemistry Kinase Inhibition Oncology

Preparative-Scale Synthesis Yield: 63% from 3-Chloro-2-nitropyridine vs. 2,3-Dichloropyridine Ammonolysis Route

Two preparative routes to 2-amino-3-chloropyridine are established. Route A (SnCl2/HCl reduction of 3-chloro-2-nitropyridine) yields 63% isolated product at 1 g scale [1]. Route B (NH4OH ammonolysis of 2,3-dichloropyridine at 190°C, 48 h) provides the target compound but requires high-pressure equipment and extended reaction time, with yield not explicitly quantified in the source [2]. For laboratory procurement of research quantities, the SnCl2 reduction offers a practical, moderate-yield route under ambient pressure conditions.

Process Chemistry Reduction Scale-Up

Regioselective Chlorination from 2-Aminopyridine: Sulfuric Acid Concentration Controls Mono- vs. Dichlorination

Electrophilic chlorination of 2-aminopyridine in H2SO4 yields 2-amino-3-chloropyridine as one of three products alongside 2-amino-5-chloro- and 2-amino-3,5-dichloropyridine [1]. The product distribution is controlled by H2SO4 concentration: in 72% H2SO4, dichlorination is reduced to trace levels (<1%), favoring monochlorination [1]. This selectivity arises from differential chlorination rates of protonated vs. nonprotonated 2-aminopyridine species [2]. The observation enables optimization of preparative chlorination conditions to maximize yield of the target 3-chloro isomer.

Electrophilic Substitution Process Selectivity Chlorination

2-Amino-3-chloropyridine: Evidence-Backed Application Scenarios for Scientific Procurement


Sequential C-3/C-5 Diversification for Trisubstituted Pyridine Library Synthesis

In medicinal chemistry programs requiring rapid generation of 2,3,5-trisubstituted pyridine analogs, 2-amino-3-chloropyridine enables a two-step orthogonal diversification sequence without protecting group manipulations. First, Suzuki–Miyaura coupling at C-3 using Pd(Amphos)2Cl2 yields 3-aryl-2-aminopyridines in 79% isolated yield . Second, NBS-mediated regioselective bromination at the amino-activated C-5 position installs a halogen handle for subsequent cross-coupling [1]. This orthogonal strategy—not feasible with 2-amino-5-chloropyridine or 3-amino-2-chloropyridine—reduces synthetic steps from ≥4 to 2 for many target structures [2].

Met/Axl Kinase Inhibitor Discovery and Lead Optimization

For oncology programs targeting the Met kinase superfamily, the 2-amino-3-chloropyridin-4-yloxy pharmacophore has demonstrated clinical-stage validation in BMS-777607 (c-Met IC50 = 3.9 nM) and BMS-794833 (Met IC50 = 1.7 nM) [3]. This scaffold delivers potent, selective hinge-binding to Met, Axl, RON, and Tyro-3 while maintaining oral bioavailability in preclinical models [3]. Procurement of 2-amino-3-chloropyridine as the starting building block provides direct access to this validated pharmacophore vector, whereas alternative regioisomers (e.g., 2-amino-5-chloropyridine) lack the precise 3-Cl/4-O geometry required for optimal kinase hinge interaction [3].

Preparative-Scale Synthesis via SnCl2/HCl Reduction Route

For laboratories requiring in-house synthesis of 2-amino-3-chloropyridine at gram scale, the SnCl2/HCl reduction of 3-chloro-2-nitropyridine offers a reproducible protocol with 63% isolated yield under ambient pressure conditions [4]. This route is preferable to the high-pressure ammonolysis of 2,3-dichloropyridine (190°C, 48 h), which requires specialized equipment and provides undefined yields [5]. The 63% benchmark yield enables accurate costing of internal synthesis vs. commercial procurement decisions [4].

Electrophilic Chlorination Process Optimization from 2-Aminopyridine

For process chemistry teams scaling electrophilic chlorination of 2-aminopyridine, the target 2-amino-3-chloro isomer is obtained with minimal dichlorination byproduct (<1%) when the reaction is conducted in 72% H2SO4 [6]. This condition maximizes monochlorination selectivity over the competing 5-chloro isomer by exploiting differential protonation-dependent chlorination rates [6]. The established acid concentration threshold provides a critical process control parameter for minimizing purification burden and improving yield of the desired 3-chloro regioisomer [6].

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